molecular formula C17H35N3O4 B1279062 N1,N4-Bis-Boc-spermidine CAS No. 85503-20-4

N1,N4-Bis-Boc-spermidine

Cat. No.: B1279062
CAS No.: 85503-20-4
M. Wt: 345.5 g/mol
InChI Key: GQZZMJDEWJRWRP-UHFFFAOYSA-N
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Description

N1,N4-Bis-Boc-spermidine is a useful research compound. Its molecular formula is C17H35N3O4 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Synthesis of Branched-Chain Polyamines

N1,N4-Bis-Boc-spermidine plays a crucial role in the synthesis of branched-chain polyamines, especially in hyperthermophiles like Thermococcus kodakarensis. A study identified it as an abundant cytoplasmic polyamine in this species. It is synthesized by a novel aminopropyltransferase, BpsA, from spermidine. This synthesis is vital for cell growth at high temperatures, demonstrating its importance in thermophilic microorganisms' adaptation to extreme environments (Okada et al., 2014).

Role in Polyamine Biosynthesis Regulation

This compound derivatives, such as bis(ethyl) derivatives of spermidine, have been studied for their ability to regulate polyamine biosynthesis. In particular, their effects on ornithine decarboxylase activity and their antiproliferative activity in cancer cells, like L1210 murine leukemia cells, have been observed. This suggests a potential application in exploring the polyamine pathway and understanding its regulatory mechanisms (Porter et al., 1987).

Development of Iron Chelators

Research has focused on developing potent iron chelators using derivatives of this compound. These studies are significant in exploring potential clinical applications for treating conditions related to iron overload. The toxicity and absorption properties of these compounds, such as N1,N8-bis(2,3-dihydroxybenzoyl)spermidine, are evaluated to support their use as clinical iron chelators (Bergeron et al., 1980).

Neutron Capture Therapy for Brain Tumors

Boron-containing polyamines based on spermidine/spermine analogues, like this compound, have been synthesized for use in neutron capture therapy of brain tumors. These compounds have shown the ability to displace ethidium bromide from DNA and are rapidly taken up by glioma cells. Their cytotoxicity indicates potential as novel compounds for cancer therapy (Cai et al., 1997).

Exploration in Anticancer Agents

This compound derivatives have been synthesized and evaluated as potential anticancer agents. Their ability to compete with spermidine for cellular uptake, affect polyamine biosynthesis, and inhibit cell growth in cultured leukemia cells highlights their significance in cancer research (Porter et al., 1985).

Safety and Hazards

“N1,N4-Bis-Boc-spermidine” is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving the person into fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water if it comes in contact with eyes, and rinsing mouth with water if swallowed .

Properties

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-9-13-20(12-8-7-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZZMJDEWJRWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447846
Record name N1,N4-Bis-Boc-spermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85503-20-4
Record name N1,N4-Bis-Boc-spermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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